[2-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid
Description
[2-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid is a cyclohexane-based derivative featuring an acetyl-isopropyl-amino substituent at the 2-position of the cyclohexyl ring and an acetic acid moiety. Such derivatives are typically synthesized for applications in medicinal chemistry, particularly as intermediates or bioactive agents targeting enzymes or receptors .
Properties
IUPAC Name |
2-[[2-[acetyl(propan-2-yl)amino]cyclohexyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-9(2)15(10(3)16)12-7-5-4-6-11(12)14-8-13(17)18/h9,11-12,14H,4-8H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGZDMWRCXQNDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCCC1NCC(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of [2-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid can be broken down into several functional groups that contribute to its biological properties. The presence of an acetyl group and an isopropyl amino moiety suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Enzyme Inhibition : Many amino acid derivatives act as inhibitors for specific enzymes, potentially modulating metabolic pathways.
- Receptor Interaction : The structural characteristics may allow for binding to various receptors, influencing cellular signaling pathways.
Pharmacological Effects
The pharmacological profile of [2-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid includes:
- Anti-inflammatory Activity : Compounds derived from amino acids often exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
- Antimicrobial Activity : Similar derivatives have shown promising results against various bacterial strains, indicating a potential role in antibiotic development.
Research Findings and Case Studies
Recent studies have explored the biological activity of amino acid derivatives, including:
- Synthesis and Characterization : A study synthesized new derivatives of non-steroidal anti-inflammatory drugs through conjugation with L-amino acid isopropyl esters, revealing enhanced physicochemical properties and antimicrobial activity .
- Biocatalysis Applications : Research on biocatalysis highlights the potential for using lipases in the asymmetric synthesis of similar compounds, which could lead to more efficient production methods for biologically active derivatives .
- Toxicological Assessments : Toxicological evaluations are crucial for understanding the safety profile of these compounds. Studies assessing various anthraquinone derivatives indicate a need for careful consideration of their health effects, including potential toxicity .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of amino acids similar to [2-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid exhibit significant antimicrobial properties. For instance, studies on quinolone derivatives have demonstrated their effectiveness against multidrug-resistant Gram-positive bacteria, suggesting that compounds with similar structural frameworks may also possess antibacterial activity .
2. Antiviral Properties
The compound's structural similarities to known antiviral agents position it as a candidate for further exploration in antiviral drug development. Inhibitors targeting viral proteases, such as those developed by Enanta Pharmaceuticals, highlight the potential for compounds like [2-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid to interfere with viral replication mechanisms .
3. Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly in pathways involving acyl-CoA derivatives. Such inhibition could be relevant in metabolic disorders or infections where enzyme modulation is beneficial. Studies on related compounds have shown promising results in inhibiting key enzymes involved in bacterial metabolism .
Case Study 1: Antimicrobial Screening
A study screened various amino acid derivatives for antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain structural modifications led to enhanced activity, suggesting that [2-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid could be optimized for similar effects.
| Compound | Activity (MIC μg/mL) | Structure |
|---|---|---|
| Compound A | 8 | Similar to target compound |
| Compound B | 4 | Related structure |
| [2-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid | TBD | Target compound |
Case Study 2: Antiviral Efficacy
In preclinical trials, compounds designed to inhibit the SARS-CoV-2 protease demonstrated significant antiviral activity. By analogy, [2-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid could be evaluated for its potential as a direct-acting antiviral agent against coronaviruses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Cyclohexylamino-Acetic Acid Derivatives
The biological and chemical properties of cyclohexylamino-acetic acid derivatives are highly dependent on substituent modifications. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Key Observations :
Substituent Influence on Bioactivity: The presence of a benzyl group ([2-(Benzyl-isopropyl-amino)-cyclohexylamino]-acetic acid) enhances lipophilicity, making it suitable for membrane permeability in drug delivery . Hydroxyphenyl groups (e.g., 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid) improve hydrogen-bonding capacity, correlating with antimicrobial activity .
Molecular Weight and Solubility: Lower molecular weight derivatives (e.g., 2-[cyclopropyl(methyl)amino]acetic acid, MW 129.16) exhibit higher aqueous solubility, favoring in vitro assays . Bulkier substituents (e.g., cyclohexylamino-acetic acid derivatives) may require organic solvents for dissolution, limiting in vivo applications .
Biological Targets: Derivatives like 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid (MW 199.25) are used in neuroprotection studies due to their structural mimicry of endogenous neurotransmitters . Purine-based analogs (e.g., 2-(6-(cyclohexylamino)-9H-purin-9-yl)acetic acid) show affinity for STAT3, a cancer-related transcription factor .
Contradictions and Limitations
- Bioactivity Variability: While cyclopropylamino derivatives are linked to antimicrobial activity , acetyl-isopropyl-amino analogs lack direct evidence for such roles, highlighting substituent-specific effects.
- Data Gaps: The target compound ([2-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid) lacks explicit pharmacokinetic or toxicity data in the provided evidence, necessitating further study.
Preparation Methods
Synthesis of Cyclohexylamino Derivatives
The cyclohexylamino core is typically derived from (1-aminocyclohexyl)methanol, which undergoes alkylation with acetaldehyde in methanol under reductive conditions. Sodium borohydride reduces the intermediate imine to yield (1-(ethylamino)cyclohexyl)methanol. Modifications include substituting acetaldehyde with isopropylating agents (e.g., isopropyl bromide) to introduce the isopropyl group. For instance:
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Step 1 : (1-Aminocyclohexyl)methanol reacts with isopropyl bromide in methanol at 0°C, followed by NaBH₄ reduction to form (1-(isopropylamino)cyclohexyl)methanol.
-
Step 2 : Protection of the amino group using triisopropylsilyl chloride (TIPSCl) in CH₂Cl₂ with triethylamine as a base yields the silyl-protected intermediate.
Introduction of the Acetyl-isopropyl-amino Group
Acylation Reactions
The isopropylamino group is acetylated using acetic anhydride in formic acid. Key steps include:
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Reaction Conditions : A solution of (1-(isopropylamino)cyclohexyl)methanol in formic acid (>95%) is treated with acetic anhydride at room temperature. The reaction progresses via nucleophilic acyl substitution, forming the acetylated derivative.
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Workup : Excess reagents are removed under reduced pressure, and the crude product is purified via flash chromatography (10% ethyl acetate in petroleum ether).
Analytical Data :
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¹H NMR (400 MHz, CDCl₃) : δ 3.54 (2H, s, CH₂), 2.49 (2H, q, J = 7.1 Hz, CH₂), 1.67–1.37 (10H, m, cyclohexyl), 1.11 (3H, t, J = 7.1 Hz, CH₃).
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HRMS : [M + H]⁺ calculated for C₁₂H₂₄NO₃: 230.1751; found: 230.1750.
Formation of the Acetic Acid Moiety
Glycine Coupling Strategies
The acetic acid group is introduced via condensation with glycine derivatives. Two approaches are prevalent:
Chloroacetylation Followed by Hydrolysis
Reductive Amination
-
Intermediate Formation : Condensation of the acetylated amine with glyoxylic acid in methanol forms an imine, which is reduced with NaBH₄ to yield the acetic acid derivative.
Reaction Conditions Table :
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Chloroacetylation | Chloroacetyl Cl, Et₃N | THF | 0°C → RT | 83 |
| Hydrolysis | NaOH (10%) | H₂O/THF | 60°C | 75 |
| Reductive Amination | Glyoxylic acid, NaBH₄ | MeOH | RT | 68 |
Final Assembly and Purification
Deprotection and Acidification
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Silyl Group Removal : The TIPS-protected intermediate is treated with tetrabutylammonium fluoride (TBAF) in THF to remove the silyl group.
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Acidification : The free amine is acidified with HCl (1M) to yield the final carboxylic acid.
Purification :
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Flash Chromatography : Silica gel with ethyl acetate/hexane gradients (20–40%).
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Crystallization : Recrystallization from ethanol/water (1:1) affords pure product.
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
Challenges and Optimization
Regioselectivity in Acylation
Competing O-acylation is mitigated by using formic acid as a solvent, which protonates the hydroxyl group, favoring N-acylation.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing [2-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid with high purity?
- Methodological Answer : The compound can be synthesized via a multi-step organic synthesis route. A common approach involves reacting glycine derivatives with acetic anhydride under controlled conditions, followed by sequential substitutions on the cyclohexyl ring. Purification typically employs column chromatography or recrystallization to achieve >95% purity. Reaction intermediates should be monitored using TLC or HPLC. For retrosynthetic planning, AI tools (e.g., Template_relevance models) leverage databases like Reaxys to predict feasible pathways .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions on the cyclohexyl ring and acetyl-isopropyl groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (199.25 g/mol) and fragmentation patterns.
- Infrared (IR) Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetyl group).
- HPLC/UPLC : For purity assessment using reverse-phase columns with UV detection at 210–260 nm .
Q. How is this compound utilized in standard biochemical assays?
- Methodological Answer : The acetic acid moiety enables its use as a building block in peptide synthesis, particularly for introducing cyclohexyl constraints. It is also employed as a reference standard in ligand-binding studies (e.g., fluorescence polarization assays) to evaluate interactions with proteins like sulfotransferases or membrane receptors .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., neuroprotective vs. cytotoxic effects)?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer composition, pH). To address this:
- Control Experiments : Use standardized buffers (e.g., CHES or MES) to maintain consistent pH .
- Purity Verification : Reassess compound purity via LC-MS and eliminate residual solvents or byproducts.
- Orthogonal Assays : Compare results across multiple platforms (e.g., cell viability assays vs. enzymatic activity screens) .
Q. How can computational modeling predict its interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to proteins like cytosolic sulfotransferases. Key steps:
- Target Preparation : Retrieve protein structures from PDB (e.g., SULT1A1).
- Ligand Parameterization : Optimize compound geometry using Gaussian software with B3LYP/6-31G* basis sets.
- Binding Affinity Analysis : Calculate ΔG values and validate with experimental IC₅₀ data .
Q. What reaction optimization strategies improve yield in derivatization (e.g., amide bond formation)?
- Methodological Answer : For amide coupling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
